molecular formula C11H12N4O3 B2627257 N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1009750-07-5

N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2627257
CAS RN: 1009750-07-5
M. Wt: 248.242
InChI Key: ANLVFPPLYKNAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of N-aryl-2- [ (2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl] acetamide have been synthesized by the condensation of substituted anilines with 3a,4-dihydrofuro [2,3-b]quinoxalin-2 (3H)-one . The structures of the synthesized compounds have been established on the basis of elemental analysis and spectral data .


Molecular Structure Analysis

The molecular structure of “N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” has been established based on elemental analysis and spectral data .


Chemical Reactions Analysis

The chemical reactions involving “N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” are complex. For instance, a one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyri­dine-3-carboxamide .

Scientific Research Applications

Antimicrobial Activity

Derivatives of N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide have demonstrated promising antimicrobial properties. For instance, studies have synthesized various acetamide derivatives exhibiting significant antibacterial and antifungal activities against a range of pathogens. Compounds with modifications in their structure have shown to be effective against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents (Ahmed et al., 2018); (Kumar et al., 2012); (Kumar et al., 2013).

Anticancer Activity

Research into the anticancer applications of these compounds has shown that certain derivatives possess significant antiproliferative effects against various cancer cell lines. The structural modifications in these compounds have led to the identification of potential cytotoxic agents, with some demonstrating specific activity against human cancer cell lines, including nasopharyngeal and lung carcinoma. These findings suggest the potential utility of these compounds in the development of new anticancer therapies (Chen et al., 2013).

Anticonvulsant Activity

The exploration of anticonvulsant properties in derivatives of N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has led to the identification of compounds with notable effects in experimental models. These studies have contributed to the understanding of the potential mechanisms underlying their anticonvulsant activities, offering a basis for further development of antiepileptic drugs (Ibrahim et al., 2013).

Analgesic and Anti-inflammatory Activities

Compounds derived from N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide have also been investigated for their analgesic and anti-inflammatory properties. Research indicates that certain derivatives exhibit significant activities in these areas, potentially offering new approaches for the treatment of pain and inflammation with reduced ulcerogenic potential compared to traditional NSAIDs (Alagarsamy et al., 2015).

properties

IUPAC Name

N-carbamoyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c12-11(18)15-9(16)5-8-10(17)14-7-4-2-1-3-6(7)13-8/h1-4,8,13H,5H2,(H,14,17)(H3,12,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLVFPPLYKNAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.